Keto-D-fructose Phthalazin-1-ylhydrazone
Description
General Overview of Hydrazone Chemistry in Academic Contexts
Hydrazones are a class of organic compounds characterized by the azomethine group (>C=N-NH-), which is formed by the condensation reaction of aldehydes or ketones with hydrazines or their derivatives. taylorandfrancis.comresearchgate.netorientjchem.org These compounds are a special type of Schiff base and are notable for their straightforward synthesis and versatile chemical properties. taylorandfrancis.com
The hydrazone functional group, with its -CH=N-NH-C(O)- structure, can coordinate with metals in either its keto or enol tautomeric forms. taylorandfrancis.com This coordination ability, combined with their inherent biological activities, has made hydrazones and their transition metal complexes a significant focus in pharmaceutical research. taylorandfrancis.comaip.org A vast body of academic literature reports that molecules containing the hydrazone scaffold exhibit a wide spectrum of pharmacological potentials, including antimicrobial, anti-inflammatory, anticancer, and antimalarial activities. researchgate.netnih.gov
Significance of Phthalazine (B143731) Derivatives in Chemical Synthesis and Research
Phthalazine is a nitrogen-containing heterocyclic compound that serves as a crucial building block in organic and medicinal chemistry. jocpr.comjournaljpri.com The phthalazine ring system is a key pharmacophoric feature in numerous compounds that demonstrate a wide array of pharmacological activities. nih.gov Due to their versatile biological profile, phthalazine derivatives have attracted considerable interest for their potential as anticonvulsant, cardiotonic, antihypertensive, antitumor, antidiabetic, and anti-inflammatory agents. jocpr.comnih.govlongdom.org
In chemical synthesis, phthalazines are used as intermediates for the creation of more complex fused heterocyclic systems. longdom.orgresearchgate.net The synthesis of phthalazine derivatives can be achieved through various routes, commonly involving the reaction of hydrazine (B178648) hydrate (B1144303) with starting materials like phthalic anhydrides, phthalides, or 2-acyl benzoic acids. longdom.org This accessibility and the wide range of biological activities make the phthalazine scaffold a privileged structure in drug discovery and development. nih.gov
Role of Carbohydrate-Derived Compounds in Modern Chemical Science
Carbohydrates, once viewed primarily as sources of energy, are now recognized as essential building blocks for life, playing critical roles in numerous biological processes. acs.org Chemically, they are defined as optically active polyhydroxy aldehydes or ketones. byjus.com This high density of functional groups (hydroxyls) and their specific stereochemical arrangements make carbohydrates excellent and versatile scaffolds for chemical synthesis. researchgate.netnih.gov
In modern chemical science, researchers utilize carbohydrate scaffolds to construct novel bioactive compounds by strategically attaching various pharmacophoric groups to the sugar ring. nih.govnih.gov This approach has been particularly fruitful in the development of peptidomimetics and other complex molecules for drug discovery. nih.gov The synthesis of well-defined glycans and glycoconjugates is crucial for understanding their biological functions and for developing carbohydrate-based therapeutics. acs.org Despite the challenges posed by their structural complexity, the field of carbohydrate chemistry continues to expand, providing essential tools for biology and medicine. acs.org
Specific Research Focus on Keto-D-fructose Phthalazin-1-ylhydrazone: A Saccharide-Phthalazine Conjugate
This compound represents a specific molecular architecture where a keto-sugar (D-fructose) is chemically linked to a phthalazine ring via a hydrazone functional group. This structure classifies it as a saccharide-phthalazine conjugate. The compound is recognized primarily as a biochemical reagent for specialized research applications. medchemexpress.com Its synthesis combines the functionalities of its three core components: the reactivity of the keto group in fructose (B13574), the nucleophilicity of the hydrazine, and the heterocyclic nature of the phthalazine.
Below are the key chemical properties of this compound:
| Property | Value |
| CAS Number | 1082040-10-5 biosynth.comscbt.com |
| Molecular Formula | C₁₄H₁₈N₄O₅ biosynth.comscbt.com |
| Molecular Weight | 322.32 g/mol biosynth.comscbt.com |
| Synonyms | Fructose-hydrazinophthalazine conjugate |
Research applications for this compound include its use in the modification of polysaccharides, oligosaccharides, and glycosylated proteins. biosynth.com
The structure of this compound makes it a molecule of significant interdisciplinary relevance, particularly in the fields of glycobiology and carbohydrate chemistry. medchemexpress.com
Glycobiology is the study of the structure, synthesis, and biology of saccharides (sugars). medchemexpress.commedchemexpress.com This field investigates the roles of carbohydrates in biological systems, including cell-cell recognition, signaling, and immune responses. medchemexpress.com this compound serves as a specialized tool in this area. medchemexpress.com By attaching the phthalazine moiety to a fructose molecule, researchers can potentially use the conjugate to probe or modify biological systems where fructose or related sugars are involved. The phthalazine group can act as a label or a functional tag, allowing for the detection or manipulation of carbohydrate-related processes.
In Carbohydrate Chemistry , the focus is on the synthesis and reactivity of carbohydrates. The creation of conjugates like this compound is a prime example of advanced synthetic carbohydrate chemistry. biosynth.com Such molecules are used to develop new methods for the selective modification of sugars and for the synthesis of complex carbohydrates and glycoconjugates, which are valuable for both basic research and biotechnological applications. biosynth.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18N4O5 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
(5E)-5-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18)/b16-10+ |
InChI Key |
JTXLYEKQSQUJTI-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN=C2N/N=C(\CO)/C(C(C(CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=C(CO)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Diffractional Characterization of Keto D Fructose Phthalazin 1 Ylhydrazone Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Keto-D-fructose Phthalazin-1-ylhydrazone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete assignment of its complex structure.
The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the protons of the D-fructose chain and the phthalazine (B143731) ring system. The chemical shifts (δ) of the protons in the fructose (B13574) moiety are anticipated to be in the range of 3-6 ppm, which is characteristic for carbohydrate ring protons. The anomeric protons, if any were present, would typically appear between 4.5 and 5.5 ppm. The aromatic protons of the phthalazine ring would resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system.
Key expected signals and their assignments are detailed in the table below. The coupling constants (J) would provide valuable information about the dihedral angles between adjacent protons, aiding in the determination of the stereochemistry of the fructose chain.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phthalazine-H | 7.0 - 9.0 | m | - |
| Fructose-H | 3.0 - 6.0 | m | - |
| NH | Variable | s (broad) | - |
Note: This is an interactive data table based on expected values.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the D-fructose moiety are expected to resonate in the 60-110 ppm region. Specifically, carbons bearing hydroxyl groups typically appear between 68 and 77 ppm, while the carbon involved in the hydrazone linkage (C=N) would be found further downfield. The aromatic carbons of the phthalazine ring would exhibit signals in the 120-150 ppm range. The carbonyl carbon of the keto group in the open-chain form of fructose would be expected around 200-210 ppm, however, in the hydrazone derivative, this is replaced by the C=N carbon.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Phthalazine (Aromatic C) | 120 - 150 |
| C=N (Hydrazone) | 140 - 160 |
| Fructose (C-OH) | 68 - 77 |
| Fructose (CH₂OH) | 60 - 64 |
Note: This is an interactive data table based on expected values.
To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling network, allowing for the tracing of proton connectivity within the fructose chain and the phthalazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the keto-D-fructose moiety and the phthalazin-1-ylhydrazone group, for instance, by observing a correlation between the protons on the fructose chain near the linkage and the C=N carbon of the hydrazone.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
The broad absorption band in the 3200-3500 cm⁻¹ region would be indicative of the O-H stretching vibrations of the multiple hydroxyl groups in the fructose moiety. The N-H stretching vibration of the hydrazone group may also appear in this region. The C-H stretching vibrations of the aromatic phthalazine ring and the aliphatic fructose chain would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N stretching of the hydrazone and the C=C stretching of the aromatic ring are expected in the 1500-1650 cm⁻¹ region. The C-O stretching vibrations of the alcohol groups would likely produce strong bands in the 1000-1200 cm⁻¹ range.
| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity |
| O-H (Alcohol) | 3200 - 3500 | Strong, Broad |
| N-H (Hydrazone) | 3100 - 3300 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=N (Hydrazone) | 1600 - 1650 | Medium to Strong |
| C=C (Aromatic) | 1500 - 1600 | Medium |
| C-O (Alcohol) | 1000 - 1200 | Strong |
Note: This is an interactive data table based on expected values.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₄H₁₈N₄O₅), the expected molecular weight is approximately 322.32 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 322. Fragmentation would likely involve the cleavage of the bond between the sugar and the hydrazone moiety, as well as the sequential loss of water molecules from the fructose chain. The fragmentation of the phthalazine ring would also produce characteristic ions. Softer ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 323 or a sodiated adduct [M+Na]⁺ at m/z 345.
| Ion | Expected m/z | Description |
| [M]⁺ | 322 | Molecular Ion |
| [M+H]⁺ | 323 | Protonated Molecular Ion |
| [M+Na]⁺ | 345 | Sodiated Molecular Ion |
| Phthalazine fragment | ~130 | Fragment corresponding to the phthalazine moiety |
| Fructose fragment | Variable | Fragments from the cleavage and dehydration of the fructose chain |
Note: This is an interactive data table based on expected values.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the phthalazine and hydrazone chromophores.
The phthalazine ring is an aromatic system and is expected to exhibit strong π → π* transitions at shorter wavelengths, likely below 300 nm. The hydrazone group, with its C=N double bond and non-bonding electrons on the nitrogen atoms, will also contribute to the UV-Vis absorption, potentially showing both n → π* and π → π* transitions. The conjugation between the phthalazine ring and the hydrazone moiety would likely result in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual chromophores.
| Electronic Transition | Expected Absorption Maximum (λmax, nm) | Chromophore |
| π → π | < 300 | Phthalazine ring |
| π → π | 300 - 400 | Conjugated phthalazine-hydrazone system |
| n → π* | > 400 | Hydrazone group |
Note: This is an interactive data table based on expected values.
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unequivocal proof of the molecular structure of this compound, including the conformation of the fructose moiety and the geometry of the phthalazin-1-ylhydrazone group. The analysis would yield detailed information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.
Furthermore, this technique would elucidate the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding. These interactions are crucial for understanding the solid-state properties of the compound. Key parameters obtained from such an analysis would typically include the crystal system, space group, and unit cell dimensions.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₁₄H₁₈N₄O₅, the theoretical weight percentages of carbon, hydrogen, nitrogen, and oxygen can be calculated. Experimental analysis would then be performed to measure these percentages in a synthesized sample. A close correlation between the theoretical and experimental values is a critical criterion for verifying the purity and confirming the empirical formula of the compound.
The theoretical composition is as follows:
Carbon (C): 52.17%
Hydrogen (H): 5.63%
Nitrogen (N): 17.38%
Oxygen (O): 24.82%
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
| Carbon (C) | 52.17 | Data not available |
| Hydrogen (H) | 5.63 | Data not available |
| Nitrogen (N) | 17.38 | Data not available |
Computational Chemistry and Theoretical Investigations of Keto D Fructose Phthalazin 1 Ylhydrazone Derivatives
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the stability, reactivity, and various electronic properties of molecules. For Keto-D-fructose Phthalazin-1-ylhydrazone, DFT studies would elucidate the intricate relationship between its structure and electronic characteristics.
Theoretical calculations on analogous sugar derivatives have shown that intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations. wikipedia.org For this compound, hydrogen bonds could form between the hydroxyl groups of the fructose (B13574) unit and the nitrogen atoms of the hydrazone and phthalazine (B143731) moieties. The E/Z isomerism around the C=N bond of the hydrazone is another critical aspect, with the E-isomer often being energetically favored. mdpi.com
Illustrative Data on Conformational Analysis
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular H-bonds |
|---|---|---|---|
| Chair (E-isomer) | 0.00 | C1-C2-N-N, N-N=C-C | OH...N, NH...O |
| Boat (E-isomer) | > 5.0 | C1-C2-N-N, N-N=C-C | Variable |
Note: This table is illustrative, showing the type of data expected from a DFT conformational analysis based on studies of similar compounds.
The distribution of electron density within this compound governs its reactivity and intermolecular interactions. DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces. The MEP would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack and capable of forming hydrogen bonds. mdpi.com The hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential (blue), making them hydrogen bond donors.
Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and delocalization of electrons within the molecule. This analysis would likely reveal significant electron delocalization across the phthalazine and hydrazone portions of the molecule, contributing to its stability. acs.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Illustrative Table of Electronic Properties
| Parameter | Expected Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 | Electron-donating capability |
| LUMO Energy | -1.5 to -2.5 | Electron-accepting capability |
Note: This table is illustrative, presenting expected values based on DFT studies of analogous hydrazone and phthalazine derivatives. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.
Molecular docking simulations of this compound with various biological targets (e.g., enzymes, receptors) can predict its potential therapeutic applications. The simulations would identify the most favorable binding poses of the molecule within the active site of a target protein and estimate the binding affinity, often expressed as a docking score or binding free energy. A lower binding energy indicates a more stable ligand-protein complex. researchgate.netnih.gov Studies on similar phthalazine hydrazone derivatives have shown promising binding affinities to various enzymes. researchgate.netresearchgate.net The sugar moiety can enhance binding by forming additional interactions with the protein.
Hydrogen bonds are crucial for the specificity and stability of ligand-target interactions. The numerous hydrogen bond donors (OH, NH groups) and acceptors (O, N atoms) in this compound make it capable of forming extensive hydrogen bonding networks with protein active sites. pensoft.net Molecular docking studies would reveal the specific amino acid residues involved in these interactions. For instance, the hydroxyl groups of the fructose part could interact with polar residues like serine, threonine, or aspartate, while the nitrogen atoms of the phthalazine and hydrazone groups could form hydrogen bonds with residues such as arginine or lysine. bibliomed.orgmdpi.com
Illustrative Table of Docking Interactions
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example Kinase | -8.5 | Asp145, Lys72, Phe208 | H-bond, Pi-cation, Hydrophobic |
Note: This is an illustrative table demonstrating the type of information obtained from molecular docking simulations, based on studies of similar compounds. nih.govpensoft.net
Quantum Chemical Calculations of Physico-chemical Parameters
Quantum chemical calculations serve as a powerful tool to predict and understand the intrinsic properties of molecules. For this compound derivatives, these computational methods can provide data that is often difficult or impossible to obtain through experimental means alone.
The ionization constant (pKa) is a critical parameter that quantifies the acidity or basicity of a compound in solution. Theoretical calculations can predict pKa values by computing the Gibbs free energy change associated with the deprotonation or protonation of the molecule. Various computational models, often employing Density Functional Theory (DFT) in conjunction with a continuum solvation model, can be utilized to simulate the solvent environment.
Table 1: Hypothetical Calculated pKa Values for Potential Ionization Sites of this compound
| Ionization Site | Predicted pKa (Computational) | Description |
|---|---|---|
| Phthalazine N-2 | 3.5 - 4.5 | Protonation of the heterocyclic nitrogen. |
| Hydrazone N-1' | 9.0 - 10.0 | Deprotonation of the N-H group. |
Note: These values are illustrative and based on general knowledge of similar functional groups. Actual values would require specific quantum chemical calculations.
Computational methods, particularly molecular mechanics and DFT, are employed to explore the potential energy surface of the molecule. This involves systematically rotating dihedral angles of key bonds and calculating the corresponding energy to identify stable conformers (local minima) and the transition states that separate them. The results of such an analysis can be visualized as a potential energy surface plot.
For this compound, key rotations would include the bond between the fructose C2 and the hydrazone nitrogen, and the N-N bond of the hydrazone. The various puckering conformations of the fructose ring (if it cyclizes) would also be considered. A representative data table summarizing the relative energies of hypothetical stable conformers is shown below.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C1-C2-N=N) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Extended) | 180° | 0.0 (Global Minimum) |
| B (Folded) | 60° | +2.5 |
Note: The conformer descriptions and energy values are for illustrative purposes to demonstrate the output of such a computational study.
Tautomeric Equilibria Studies (Keto-Enol, Imino-Amino)
Hydrazones and related structures are known to exhibit tautomerism, where isomers differ in the position of a proton and a double bond. For this compound, several tautomeric forms are possible, including keto-enol and imino-amino equilibria.
The "keto" form refers to the acyclic structure of the fructose moiety as named. However, in solution, fructose itself can exist in equilibrium with its cyclic furanose and pyranose forms, which would be in equilibrium with the hydrazone. More relevant to the hydrazone portion is the potential for tautomerism within the phthalazin-1-ylhydrazone moiety. The phthalazine ring can exist in an amino form (with an exocyclic C=N bond) or an imino form (with an endocyclic C=N bond where the proton has shifted to a ring nitrogen). Similarly, the hydrazone itself can exhibit tautomerism.
Quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant for their interconversion can be predicted. The solvent can have a significant impact on tautomeric equilibria, and thus, calculations are often performed using solvation models.
A study on related phthalazinyl hydrazones has shown that the proton is often located on one of the endocyclic nitrogen atoms of the phthalazine ring. rsc.orgresearchgate.net For this compound, a detailed computational study would compare the energies of the different possible tautomers to predict the most stable form.
Table 3: Hypothetical Relative Stabilities of Tautomers of the Phthalazin-1-ylhydrazone Moiety
| Tautomeric Form | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Imino (Proton on Ring N) | The proton from the hydrazone NH has shifted to a nitrogen in the phthalazine ring. | 0.0 (Most Stable) |
| Amino (Proton on Hydrazone N) | The structure as typically drawn, with an N-H group on the hydrazone linker. | +3.2 |
Note: These relative energies are hypothetical and serve to illustrate the type of results obtained from such computational investigations. The relative stability can be influenced by substitution and the solvent environment.
Mechanistic Insights into Biological and Chemical Interactions of Keto D Fructose Phthalazin 1 Ylhydrazone Analogues
Enzyme-Ligand Interaction Mechanisms
The interaction of small molecules with enzymes is a cornerstone of their biological activity. For analogues of Keto-D-fructose Phthalazin-1-ylhydrazone, these interactions can lead to a range of effects, from enzyme inhibition to participation in catalytic processes.
Hydrazone-containing compounds are recognized for their potential as enzyme inhibitors. The inhibitory activity of this compound analogues can be attributed to their ability to interact with enzyme active sites through various non-covalent and potentially covalent interactions. The sugar moiety can guide the molecule to the active sites of carbohydrate-processing enzymes, while the phthalazinone and hydrazone components can engage in specific binding interactions.
Phthalazinone derivatives, for instance, have been investigated as inhibitors of various kinases, such as Aurora-A kinase and hematopoietic progenitor kinase 1 (HPK1). acs.orgnih.govresearchgate.net In these cases, the phthalazinone scaffold acts as a template for positioning key functionalities that interact with the ATP-binding pocket of the kinase. These interactions typically involve hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with surrounding residues. For this compound analogues, it is plausible that the phthalazinone moiety could similarly anchor the molecule in the active site of certain kinases, while the fructose (B13574) portion could provide additional interactions, potentially leading to potent and selective inhibition.
Furthermore, the hydrazone linkage itself is a key pharmacophore. Hydrazone derivatives have shown inhibitory activity against a wide range of enzymes, including monoamine oxidases and α-glucosidase. nih.govnih.gov The mechanism of inhibition can be competitive, where the inhibitor directly competes with the substrate for binding to the active site. nih.gov The structural similarity of the fructose moiety to natural sugar substrates could direct these analogues to the active sites of glycosidases, where the hydrazone and phthalazinone parts could establish inhibitory interactions.
Table 1: Potential Enzyme Inhibition Mechanisms of this compound Analogues
| Enzyme Class | Potential Inhibition Mechanism | Key Interacting Moieties | Supporting Evidence from Analogues |
|---|---|---|---|
| Kinases | Competitive inhibition at the ATP-binding pocket. | Phthalazinone scaffold, hydrazone linker. | Phthalazinone pyrazoles are potent Aurora-A kinase inhibitors. acs.orgresearchgate.net |
| Glycosidases | Competitive inhibition due to sugar mimicry. | Keto-D-fructose moiety, hydrazone group. | Sugar-mimicking compounds are known glycosidase inhibitors. nih.gov |
While direct studies on the role of this compound in protein-protein interactions (PPIs) are not available, the structural features of its analogues suggest potential involvement in modulating such interactions. The sugar moiety could mediate interactions with lectins or other carbohydrate-binding proteins, which are often involved in cell-cell recognition and signaling pathways that rely on PPIs.
Phthalimide derivatives, which share structural similarities with the phthalazinone core, have been studied for their binding to plasma proteins like albumin and gamma globulins. mdpi.com These studies indicate that the aromatic and heterocyclic portions of the molecules are crucial for binding affinity. mdpi.com Similarly, the phthalazinone part of this compound could facilitate interactions with hydrophobic pockets on protein surfaces, potentially disrupting or stabilizing PPIs.
The hydrazone bond is susceptible to hydrolysis, a reaction that can be catalyzed by enzymes under physiological conditions. wikipedia.org The rate of this conversion is pH-dependent, with increased hydrolysis in acidic environments such as those found in lysosomes. mdpi.com This property is exploited in drug delivery systems where a drug is linked to a carrier via a hydrazone bond, which is then cleaved to release the active drug inside the target cell. wikipedia.org
It is conceivable that this compound could undergo enzymatic hydrolysis to yield Keto-D-fructose and phthalazin-1-ylhydrazine. This conversion would depend on the specific enzymatic milieu. Furthermore, enzymes such as glycoside hydrolases, which act on glycosidic bonds, might recognize the sugar-like portion of the molecule, although the hydrazone linkage is chemically distinct from a glycosidic bond. cazypedia.org
The metabolism of fructose itself involves several enzymatic steps, and it is possible that enzymes in the fructolysis pathway could interact with the fructose moiety of the molecule, potentially leading to phosphorylation or other modifications, provided the phthalazin-1-ylhydrazone group does not sterically hinder enzyme access. researchgate.net
Glycan Recognition and Processing Mechanisms in Biological Systems
Glycans play a crucial role in a multitude of biological processes through their interactions with glycan-binding proteins (lectins). nih.gov Molecules that mimic the structure of natural glycans, known as glycomimetics, can interfere with these recognition events. The Keto-D-fructose moiety of the titular compound positions it as a potential glycomimetic.
Sugar-mimicking compounds can act as competitive inhibitors of carbohydrate-degrading enzymes by resembling the natural substrate. nih.gov The fructose portion of this compound could allow it to be recognized by and bind to the active sites of enzymes that process fructose-containing glycans. This mimicry could disrupt the normal processing of these glycans, leading to various cellular effects.
Moreover, the phenomenon of glycan mimicry is also employed by pathogens to evade the host immune system. researchgate.net Synthetic molecules that mimic host glycans can be valuable tools for studying and potentially interfering with these processes. The presentation of a fructose-like structure by this compound could lead to its recognition by lectins involved in immune responses.
The conjugation of glycans to hydrazide-functionalized surfaces is a common technique in glycan analysis, highlighting the specific and reversible nature of the hydrazone bond formation with the reducing end of sugars. nih.gov This principle underscores the potential for the hydrazone moiety in this compound to participate in recognition events, potentially in concert with the fructose portion.
Chemical Reactivity and Transformation Pathways of the Hydrazone Moiety
The reactivity of the hydrazone bond can be significantly influenced by the electronic properties of substituents on the aromatic rings. Electron-withdrawing groups on the phthalazinone ring would be expected to increase the electrophilicity of the hydrazone carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its electrophilicity.
Studies on the rates of hydrazone formation have shown that electron-withdrawing groups on the aldehyde or ketone precursor can accelerate the reaction. nih.gov This suggests that the electronic nature of the phthalazinone ring system will modulate the stability and reactivity of the hydrazone linkage in this compound.
The hydrazone bond is also known to be labile under acidic conditions, leading to hydrolysis. researchgate.net The presence of substituents on the phthalazinone ring could influence the rate of this hydrolysis by altering the electron density around the hydrazone moiety and affecting the protonation step that precedes cleavage. Molecular docking studies on phthalazine (B143731) hydrazone derivatives suggest that substituents with different electronic properties can affect binding affinities to target enzymes, with electron-donating groups sometimes enhancing interactions. researchgate.net
Table 2: Predicted Influence of Substituents on the Reactivity of the Hydrazone Moiety
| Substituent Type on Phthalazinone Ring | Predicted Effect on Hydrazone Carbon Electrophilicity | Predicted Effect on Hydrolysis Rate |
|---|---|---|
| Electron-Withdrawing (e.g., -NO₂, -Cl) | Increase | Increase |
Derivatization Reactions for Functionalization
The functionalization of this compound through derivatization reactions is a key strategy for modifying its physicochemical properties and enhancing its biological activity. These reactions primarily target the multiple hydroxyl (-OH) groups of the fructose moiety and, to a lesser extent, the N-H group of the hydrazone. Common derivatization strategies include acylation and alkylation, which introduce new functional groups to the molecule. While specific research detailing the derivatization of this compound is limited in publicly available literature, the reactivity of its constituent parts—a keto-sugar and a phthalazinylhydrazone—allows for predictions of its chemical behavior based on well-established reactions for analogous compounds.
Acylation Reactions
Acylation is a widely used method for protecting the hydroxyl groups of carbohydrates and can be employed to introduce a variety of functional groups. acs.org This process typically involves reacting the sugar with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a base like pyridine (B92270) or sodium acetate (B1210297) to catalyze the reaction. rsc.orgyoutube.com
For this compound, the fructose unit contains several hydroxyl groups that are susceptible to acylation. A common example is per-O-acetylation, where all available hydroxyl groups are esterified. This transformation can significantly alter the solubility of the compound, making it more amenable to analysis in non-polar solvents. The reaction of monosaccharides with acetic anhydride is a standard procedure for achieving full acetylation. rsc.orgnih.gov
Below is a representative table of potential acylation reactions that could be applied to this compound, based on common acylation methods for fructose and other monosaccharides. psmjournals.org
| Acylating Agent | Catalyst | Potential Product | Purpose of Derivatization |
| Acetic Anhydride | Pyridine | Per-O-acetylated this compound | Increased lipophilicity, protection of hydroxyl groups |
| Benzoyl Chloride | Sodium Hydroxide | Per-O-benzoylated this compound | Introduction of aromatic moieties, alteration of biological interactions |
| Succinic Anhydride | Triethylamine | Succinylated this compound | Introduction of a carboxyl group for further conjugation |
This table is illustrative and represents potential derivatization reactions based on the known chemistry of sugars and hydrazones.
Alkylation Reactions
Alkylation introduces an alkyl group onto a molecule, and in the context of this compound, this would primarily occur at the hydroxyl groups of the fructose moiety. Methylation is a common alkylation reaction for sugars, often achieved using reagents like methyl iodide in the presence of a base such as silver oxide. youtube.com This modification can be used to protect the hydroxyl groups or to probe their role in biological interactions. The synthesis of D-fructose-derived ligands for asymmetric catalysis often involves the modification of hydroxyl groups, including alkylation. beilstein-journals.org
The table below illustrates potential alkylation reactions applicable to this compound.
| Alkylating Agent | Catalyst/Base | Potential Product | Purpose of Derivatization |
| Methyl Iodide | Silver(I) Oxide | Per-O-methylated this compound | Protection of hydroxyl groups, increased stability |
| Benzyl Bromide | Sodium Hydride | Per-O-benzylated this compound | Introduction of bulky protecting groups, modulation of activity |
| Ethyl Iodide | Potassium Carbonate | Per-O-ethylated this compound | Systematic study of structure-activity relationships |
This table is illustrative and represents potential derivatization reactions based on the known chemistry of sugars and related compounds.
The introduction of these various functional groups through derivatization allows for the fine-tuning of the molecule's properties. For instance, attaching fluorescent tags or biotin (B1667282) labels via these chemical handles can facilitate the study of its biological targets and mechanisms of action. nih.gov The synthesis of various hydrazone derivatives has been shown to be a versatile strategy for developing compounds with a wide range of pharmacological activities. nih.govresearchgate.net While direct experimental data on the derivatization of this compound is not extensively documented, the foundational principles of carbohydrate and hydrazone chemistry provide a solid framework for its potential functionalization. researchgate.net
Analytical Chemistry Applications of Hydrazone Derivatives in Chemical Detection and Separation
Application as Chemodosimeters and Sensors
A thorough search of chemical databases and scientific literature yielded no specific studies where Keto-D-fructose Phthalazin-1-ylhydrazone has been developed or utilized as a chemodosimeter or a chemical sensor.
Research in the broader area of phthalazin-1-ylhydrazone derivatives has shown promise. For instance, various non-fructose-containing phthalazin-hydrazone compounds have been synthesized and investigated as fluorescent "turn-on" or "turn-off" sensors for the detection of specific metal ions, such as mercury (Hg²⁺) and cobalt (Co²⁺). The sensing mechanism in these cases typically involves the coordination of the metal ion with the nitrogen and oxygen atoms of the hydrazone moiety, leading to a measurable change in the compound's photophysical properties, such as fluorescence enhancement or quenching.
However, the specific attachment of the keto-D-fructose moiety to the phthalazin-1-ylhydrazone structure appears to direct its application towards biochemical and glycobiological research rather than the development of chemosensors. There is currently no published data to construct a table of research findings on this compound as a chemosensor.
Spectrophotometric Methods for Analytical Determinations
There is no evidence in the available scientific literature of this compound being employed as a reagent in spectrophotometric methods for analytical determinations.
Spectrophotometric analysis often relies on reagents that react with an analyte to produce a colored product, where the intensity of the color is proportional to the analyte's concentration. While hydrazones, in general, are used in such methods—for example, in the quantification of aldehydes and ketones—the specific compound this compound has not been reported for these purposes.
Existing spectrophotometric methods for the determination of fructose (B13574) or other carbohydrates typically utilize different chemical principles, such as reactions with anthrone, resorcinol (B1680541) (Seliwanoff's test), or enzymatic assays. The inherent structure of this compound, being a derivative of fructose itself, may preclude its use as a reagent for the general determination of carbohydrates. Due to the lack of research in this area, a data table on its spectrophotometric applications cannot be compiled.
Separation and Identification Techniques Utilizing Hydrazones
No specific applications of this compound in separation and identification techniques, such as chromatography, were found in the reviewed literature.
The derivatization of sugars is a common strategy in chromatographic analysis, particularly in High-Performance Liquid Chromatography (HPLC), to enhance detection and improve separation. The formation of hydrazones is one such derivatization technique. By reacting the reducing end of a carbohydrate with a hydrazine-containing reagent, a UV-active or fluorescent tag can be introduced, facilitating detection.
While this general principle exists, there are no published methods that specifically use the pre-formed this compound as either a standard for separation or a derivatizing agent for other analytes. Its primary classification appears to be as a specialized biochemical reagent rather than a tool for analytical separation. Consequently, no research findings are available to create a data table for this subsection.
Future Research Directions and Emerging Trends for Keto D Fructose Phthalazin 1 Ylhydrazone Chemistry
Exploration of Novel Synthetic Methodologies
Advanced Spectroscopic Characterization and In Situ Studies
Comprehensive spectroscopic data for Keto-D-fructose Phthalazin-1-ylhydrazone is not extensively documented. Future work should involve a thorough characterization using a suite of modern spectroscopic techniques.
Table 2: Potential Spectroscopic and Analytical Techniques for Characterization
| Technique | Information to be Gained |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and 2D-NMR (COSY, HSQC, HMBC) for unambiguous structural elucidation and conformational analysis in solution. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) to confirm the elemental composition and fragmentation patterns for structural verification. |
| Infrared (IR) Spectroscopy | Identification of key functional groups (C=N, N-H, O-H, aromatic rings). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information on the electronic transitions within the molecule, particularly the chromophoric phthalazinyl and hydrazone moieties. |
| Chiroptical Spectroscopy | Circular Dichroism (CD) to study the stereochemistry and solution conformation of this chiral molecule. |
Furthermore, in situ studies, for example, using NMR or Raman spectroscopy, could monitor the synthesis or its interactions with other molecules in real-time, providing dynamic information that is currently unavailable.
Development of More Sophisticated Computational Models
Computational chemistry offers a powerful tool to predict and understand the properties of molecules where experimental data is lacking. For this compound, developing sophisticated computational models is a crucial research direction. Density Functional Theory (DFT) and ab initio methods could be employed to investigate its molecular structure, conformational stability, and electronic properties. doi.org Such studies on related keto-fructose analogues have indicated that both chair and twist-boat conformations are possible, with the chair conformer often being the global minimum. doi.org Similar computational approaches could determine the preferred tautomers and isomers of the hydrazone, predict its spectroscopic signatures, and calculate its reactivity parameters, such as the energies of its frontier molecular orbitals (HOMO and LUMO).
Expanding the Scope of Coordination Chemistry Research
The hydrazone moiety and the multiple hydroxyl groups of the fructose (B13574) backbone present potential coordination sites for metal ions. The coordination chemistry of this compound is an entirely unexplored field. Future research could investigate the synthesis and characterization of its metal complexes. This would involve studying its behavior as a ligand with various transition metals and lanthanides, potentially leading to new compounds with interesting magnetic, optical, or catalytic properties. X-ray crystallography would be an essential technique to determine the solid-state structures of these coordination compounds.
Deeper Mechanistic Probes into Biochemical Pathways
While the compound is marketed for use in glycobiology, its specific interactions and mechanisms within biochemical pathways are unknown. medchemexpress.com It is important to distinguish this synthetic derivative from naturally occurring fructose metabolites. General fructose metabolism involves fructolysis, where fructose is converted to intermediates of glycolysis. nih.gov However, the introduction of the bulky and aromatic phthalazin-1-ylhydrazone group drastically alters the molecule's structure and properties compared to D-fructose or 5-keto-D-fructose. nih.gov
Future research should aim to understand if and how this compound interacts with biological systems. Key questions to address include:
Does it act as an inhibitor or a substrate for enzymes involved in carbohydrate metabolism, such as fructokinase or aldolase?
Can it be used as a probe to study sugar transporters due to its modified structure?
What are its metabolic fates in cellular or in vivo models?
Investigating these questions would require a range of biochemical and cell-based assays to probe its activity and potential as a tool for studying complex biological systems.
Q & A
Q. What advanced techniques validate proposed mechanisms for hydrazone formation under Eaton’s reagent conditions?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen sources in intermediates.
- In Situ Monitoring : Raman spectroscopy tracks real-time changes in carbonyl stretching frequencies.
- Theoretical Models : Compare computed reaction pathways (e.g., via Gaussian or ORCA) with experimental kinetic data to confirm rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
